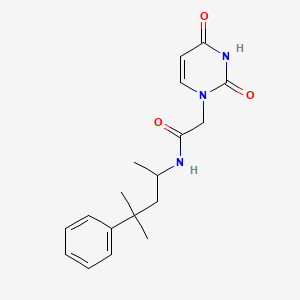![molecular formula C15H18N4O B7566559 N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide, also known as NIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazole-containing compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the brain. N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is thought to be responsible for the cognitive-enhancing effects of N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide. N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a useful tool for researchers who are interested in studying the effects of imidazole-containing compounds on biological systems. However, one limitation of using N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide that can be used to study its mechanism of action more effectively. Additionally, further research is needed to determine the optimal dosages and administration routes for N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide in different experimental models. Finally, more research is needed to determine the potential applications of N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide in other areas of scientific research, such as cancer research and drug development.
Synthesemethoden
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide involves the reaction of 2-imidazol-1-ylphenylmethanamine with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro. N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has also been shown to enhance memory consolidation in mice and improve cognitive function in rats. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(18-8-3-4-9-18)17-11-13-5-1-2-6-14(13)19-10-7-16-12-19/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWXMRFIQDZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)






![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)

![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)